molecular formula C21H31NO6 B1146128 (5,6-Dimethoxyindan-2-yl)dipropylamine CAS No. 153570-58-2

(5,6-Dimethoxyindan-2-yl)dipropylamine

Cat. No. B1146128
M. Wt: 393.47
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of “(5,6-Dimethoxyindan-2-yl)dipropylamine” is represented by the formula C21H31NO6. This indicates that it contains 21 carbon atoms, 31 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms.

properties

IUPAC Name

5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;/h11-12,15H,5-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBUOXDBNWBGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934780
Record name 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,6-Dimethoxyindan-2-yl)dipropylamine

CAS RN

83598-46-3, 153570-58-2
Record name 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83598-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5,6-dimethoxyindan-2-yl)dipropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083598463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PNU-99194A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5A8B0V7P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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